1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-
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Overview
Description
1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- is an organic compound with a complex structure that includes a nitro group and a propenyl group attached to an indene backbone
Preparation Methods
The synthesis of 1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2,3-dihydroindene followed by the addition of a propenyl group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and advanced purification techniques to achieve high efficiency and yield .
Chemical Reactions Analysis
1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propenyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Similar compounds to 1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- include:
1H-Indene, 2,3-dihydro-5-nitro-: Lacks the propenyl group but shares the nitro group, leading to different reactivity and applications.
1H-Indene, 2,3-dihydro-5-methyl-: Contains a methyl group instead of a nitro group, resulting in different chemical properties and uses.
Indane: The parent compound without any substituents, used as a starting material for various derivatives.
Properties
IUPAC Name |
5-[(E)-2-nitroprop-1-enyl]-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(13(14)15)7-10-5-6-11-3-2-4-12(11)8-10/h5-8H,2-4H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWUDDDPYPRQIR-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC2=C(CCC2)C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC2=C(CCC2)C=C1)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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